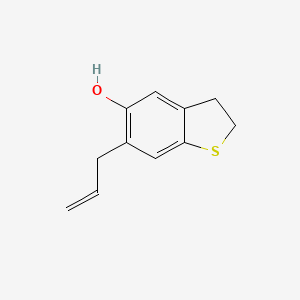
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a hydroxyl group at the 5th position and an allyl group at the 6th position on the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydrobenzothiophene and allyl bromide.
Allylation: The allylation of 2,3-dihydrobenzothiophene is carried out using allyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. This step introduces the allyl group at the 6th position.
Hydroxylation: The hydroxylation of the allylated intermediate is achieved using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, bases like potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiophenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but with an oxygen atom instead of sulfur.
6-Allyl-2,3-dihydrobenzothiophene: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-2,3-dihydrobenzothiophene: Lacks the allyl group at the 6th position.
Uniqueness
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is unique due to the presence of both the hydroxyl and allyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H12OS |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H12OS/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h2,6-7,12H,1,3-5H2 |
InChI-Schlüssel |
MTIGKMIYABOJNW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=C2CCSC2=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














